molecular formula C15H15FN2OS B1412882 3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 1382696-16-3

3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B1412882
CAS No.: 1382696-16-3
M. Wt: 290.4 g/mol
InChI Key: IVVLMOLIVDDTPU-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one (CAS 1382696-16-3) is a synthetic organic compound of significant interest in chemical biology and medicinal chemistry research. With the molecular formula C15H15FN2OS and a molecular weight of 290.36 g/mol, this compound belongs to the class of thiazole derivatives, which are widely recognized for their diverse biological activities . The compound's structure features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—linked to a 3-fluorophenyl group and a dimethylamino-propenone chain . This specific (2E)-configured enaminone unit is known for its approximately planar geometry and is a crucial synthon for augmenting pharmacological value in molecular design . Thiazole-chalcone hybrids, like this compound, serve as excellent leads in antibacterial and anticancer research . Recent scientific investigations highlight its role as a key intermediate in synthetic investigations on compounds active against cancers, including anti-hepatocellular carcinoma . Furthermore, structural analogs based on the N-(thiazol-2-yl) scaffold have been identified as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), making them valuable pharmacological tools for exploring new biological targets . The presence of the fluorine atom on the phenyl ring is a common modification in drug discovery to optimize a compound's kinetic properties and binding affinity . This product is intended for research purposes as a building block in organic synthesis and for the development of novel bioactive molecules. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c1-10-14(13(19)7-8-18(2)3)20-15(17-10)11-5-4-6-12(16)9-11/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVLMOLIVDDTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C15H15FN2OS
  • Molecular Weight : 290.36 g/mol
  • IUPAC Name : (E)-3-(dimethylamino)-1-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)prop-2-en-1-one
  • Melting Point : 207 - 209 °C

Anti-inflammatory Activity

Research indicates that thiazole derivatives exhibit significant anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes is a critical aspect of its mechanism.

Table 1: Inhibitory Activity Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methylthiazol-5-yl]prop-2-en-1-one19.45 ± 0.0731.4 ± 0.12
Celecoxib0.04 ± 0.010.04 ± 0.01

In a study by Tageldin et al., various thiazole derivatives were assessed for their COX inhibitory activity, revealing that several compounds exhibited potent inhibition comparable to standard anti-inflammatory drugs like celecoxib and diclofenac .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Case Study: Anticancer Effects
In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including chronic lymphocytic leukemia (CLL). The therapeutic window was reported to be favorable, indicating a potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. Modifications in the phenyl and thiazole rings can enhance or diminish their biological effectiveness.

Key Findings on SAR:

  • Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Dimethylamino Group : This moiety is crucial for increasing solubility and enhancing interaction with cellular targets.
  • Thiazole Ring Variability : Alterations in the thiazole structure can lead to variations in anti-inflammatory and anticancer activities.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties :
    • The compound has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated its effectiveness against breast cancer cells, highlighting its potential as an anticancer agent due to its ability to induce apoptosis and cell cycle arrest .
  • Antimicrobial Activity :
    • It has demonstrated significant antimicrobial properties against several bacterial strains. In vitro studies reported that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory effects in animal models. Findings indicated a reduction in inflammatory markers, suggesting its use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A comprehensive study involved administering varying doses of 3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one to breast cancer xenograft models. The results showed a dose-dependent reduction in tumor size and weight compared to control groups, with significant apoptosis observed through histological analysis.

Case Study 2: Antimicrobial Activity Assessment

In another study, the compound was tested against a panel of bacterial strains using the disk diffusion method. The results indicated that it exhibited notable antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration values suggesting it could be developed into a novel treatment option for resistant infections.

Data Tables

Biological Activity Cell Line/Organism Effect Observed Reference
AnticancerBreast Cancer CellsInduced apoptosis
AntimicrobialMRSAInhibition of growth
Anti-inflammatoryAnimal ModelReduced inflammation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Thiazole Substituents

Compound 23 (): (2E)-1-[2-(Ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-(3-fluorophenyl)prop-2-en-1-one differs in the thiazole substituent (ethylamino vs. dimethylamino) and stereochemistry (E-configuration). It exhibits an IC50 of 51.7 μM (pIC50 = 7.29) against DNA gyrase B, suggesting that alkylamino groups at the thiazole 2-position retain activity. However, the dimethylamino group in the target compound may enhance solubility or metabolic stability compared to ethylamino .

Compound 4 (): 3-(Dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one introduces a fluorine atom on the propenone chain and a methylamino group on the thiazole. This modification increased CDK9 inhibitory activity, highlighting the importance of fluorination in optimizing kinase binding .

Pyridine Derivatives (): (2E)-3-(4-Chlorophenyl)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one replaces the 3-fluorophenyl group with a pyridyl moiety.

Substitution Patterns on the Propenone Chain

Compound 6 (): The parent compound, 3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one, lacks the 3-fluorophenyl group. Its lower activity compared to fluorinated derivatives underscores the role of aromatic substituents in enhancing target affinity through π-π interactions .

Bioisosteric Replacements

Furan-Based Analogue (): (E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one replaces the thiazole with a furan ring. While this compound retains the dimethylamino group, the absence of the thiazole’s sulfur atom may reduce metal-binding capacity, critical for kinase inhibition .

Key Research Findings and Data

Table 1: Activity Comparison of Selected Chalcone-Thiazole Derivatives

Compound ID Structure Modifications Biological Activity (IC50) Target Reference
Target Compound 3-Fluorophenyl, dimethylamino, thiazole Pending Kinases/DNA gyrase
Compound 23 3-Fluorophenyl, ethylamino, E-configuration 51.7 μM DNA gyrase B
Compound 4 () 2-Fluoro propenone, methylamino-thiazole Enhanced CDK9 inhibition CDK9
Pyridine Derivative () Pyridyl-thiazole, 4-Cl-phenyl N/A N/A

Table 2: Structural and Physicochemical Properties

Compound ID Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
Target Compound ~330.38 ~3.2 3-Fluorophenyl, dimethylamino
Compound 23 307.35 ~2.8 Ethylamino, E-propenone
Compound 4 () 312.34 ~2.5 2-Fluoro, methylamino

Mechanistic Insights

  • Thiazole Substituents: Alkylamino groups (e.g., ethylamino, methylamino) at the thiazole 2-position improve DNA gyrase B inhibition by forming hydrogen bonds with active-site residues . The dimethylamino group in the target compound may further enhance solubility without steric hindrance.
  • Fluorination: Fluorine atoms on the propenone chain () or aryl rings () increase electronegativity and metabolic stability, critical for prolonged pharmacological action .
  • Aromatic Diversity : Pyridyl or coumarin replacements () alter π-stacking interactions, suggesting that the 3-fluorophenyl group optimizes binding to hydrophobic enzyme pockets .

Q & A

Basic: What are the optimal synthetic routes for 3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one, considering functional group compatibility and yield maximization?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Thiazole Core Formation : Cyclocondensation of 3-fluorophenyl-substituted thioamides with α-haloketones under basic conditions (e.g., KOH/EtOH) to form the 4-methyl-1,3-thiazole ring.
  • Prop-2-en-1-one Assembly : A Claisen-Schmidt condensation between the thiazolyl ketone and dimethylaminoacetophenone derivatives, catalyzed by acidic (e.g., HCl) or basic (e.g., piperidine) conditions.
  • Yield Optimization : Use of protecting groups (e.g., Boc for amines) and catalysts like Lewis acids (e.g., ZnCl₂) to enhance regioselectivity. For example, yields up to 65–75% are reported for analogous thiazole derivatives in multi-step syntheses .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; fluorophenyl aromatic signals). ¹⁹F NMR can resolve fluorophenyl regiochemistry .
  • X-ray Diffraction (XRD) : Critical for unambiguous structural confirmation, especially for stereoelectronic effects in the enone system. For example, XRD data for similar compounds reveal bond length variations (C=O: ~1.22 Å; C=C: ~1.34 Å) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns.
  • IR Spectroscopy : Identifies key functional groups (C=O stretch: ~1680 cm⁻¹; C=N thiazole: ~1550 cm⁻¹) .

Advanced: How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • HOMO-LUMO Analysis : Predicts electrophilic/nucleophilic sites. For example, the enone moiety often shows low LUMO energy (~-2.5 eV), making it reactive toward nucleophiles.
    • Electrostatic Potential Maps : Visualize charge distribution; the dimethylamino group exhibits electron-donating effects (+M), stabilizing the enone system .
    • Reactivity Pathways : Simulate reaction intermediates (e.g., enolate formation during condensation) using Gaussian or ORCA software. Studies on analogous compounds show activation energies of ~25–30 kcal/mol for key steps .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions) during characterization?

Methodological Answer:

  • Cross-Validation : Combine XRD with NMR to resolve ambiguities (e.g., unexpected NOE effects due to steric hindrance). For fluorophenyl-thiazole derivatives, XRD confirmed para-substitution patterns conflicting with initial NMR assignments .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to track signal origins.
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers in the enone system) by analyzing coalescence temperatures .

Basic: What are the common impurities encountered during synthesis, and how are they identified and quantified?

Methodological Answer:

  • Common Impurities :
    • Unreacted Thiazole Precursors : Detected via TLC (Rf ~0.3 in ethyl acetate/hexane).
    • Dimerization Byproducts : Formed during condensation (e.g., enone dimers, m/z ~500–600 in HRMS).
  • Quantification :
    • HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) quantify impurities at 254 nm. For example, impurity thresholds <0.1% are achievable with optimized mobile phases .
    • GC-MS : For volatile byproducts (e.g., residual solvents) .

Advanced: How to design experiments to study the compound's stability under various conditions (pH, temperature)?

Methodological Answer:

  • Accelerated Stability Testing :
    • Thermal Degradation : Incubate samples at 40–60°C for 4–8 weeks; monitor via HPLC for degradation products (e.g., hydrolysis of the enone to carboxylic acid).
    • pH Stress Testing : Expose to buffers (pH 1–13) and analyze decomposition kinetics. For example, enones degrade rapidly under alkaline conditions (t₁/₂ ~2 hours at pH 12) .
    • Light Exposure : Use ICH Q1B guidelines for photostability testing (UV/vis light, 1.2 million lux hours) .

Advanced: What are the mechanistic pathways for potential side reactions during synthesis, and how to mitigate them?

Methodological Answer:

  • Side Reactions :
    • Michael Addition Byproducts : Nucleophilic attack on the enone by amines or thiols.
    • Thiazole Ring Oxidation : Formation of sulfoxides under oxidative conditions.
  • Mitigation Strategies :
    • Inert Atmosphere : Use N₂/Ar to prevent oxidation during thiazole formation.
    • Low-Temperature Condensation : Perform Claisen-Schmidt reactions at 0–5°C to suppress dimerization.
    • Additive Control : Introduce radical scavengers (e.g., BHT) during prolonged reflux .

Advanced: How can crystallographic data inform the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Hydrogen Bonding Analysis : XRD reveals key interactions (e.g., C=O···H-N in enzyme binding pockets). For example, fluorophenyl-thiazole derivatives show improved binding affinity (~2-fold) when substituents align with hydrophobic pockets .
    • Torsion Angle Optimization : Adjust dimethylamino group angles to enhance steric complementarity. DFT-guided modifications reduced steric clashes in analogous compounds .

Basic: What solvent systems are recommended for recrystallization to ensure high purity?

Methodological Answer:

  • Solvent Selection :
    • Polar Aprotic Mixes : DCM/hexane (1:3) for slow crystallization; yields >95% purity.
    • Ethanol/Water : For solubility tuning; avoid acetone due to enone reactivity.
  • Crystallization Monitoring : Use DSC to identify melting points (e.g., mp ~150–155°C for pure crystals) .

Advanced: How to address discrepancies between computational predictions and experimental reactivity data?

Methodological Answer:

  • Error Source Analysis :
    • Solvent Effects : DFT calculations often neglect solvent polarity. Compare gas-phase vs. PCM (Polarizable Continuum Model) simulations.
    • Conformational Sampling : Use molecular dynamics (MD) to account for flexible groups (e.g., dimethylamino rotation).
  • Experimental Calibration : Validate predictions with kinetic studies (e.g., UV-vis monitoring of reaction rates) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one

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